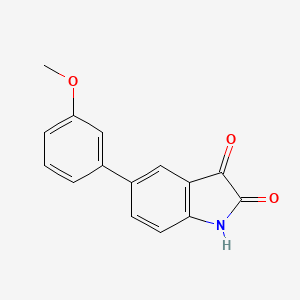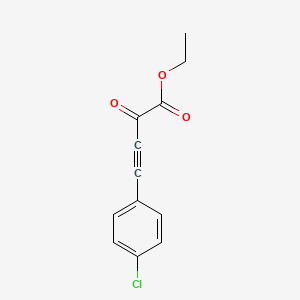![molecular formula C9H17NO4S B12849110 4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid](/img/no-structure.png)
4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid is a chemical compound with the molecular formula C9H17NO4S. It consists of 17 hydrogen atoms, 9 carbon atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom
Vorbereitungsmethoden
The synthesis of 4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid involves several steps. One common method includes the reaction of thiomorpholine with ethylene oxide, followed by the introduction of a carboxylic acid group. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity and function. The sulfur atom in the thiomorpholine ring may also play a role in its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid include:
Thiomorpholine derivatives: These compounds share the thiomorpholine ring structure but differ in their substituents.
Ethylene glycol derivatives: Compounds with similar ethylene glycol chains but different functional groups.
Carboxylic acid derivatives: Compounds with carboxylic acid groups but different ring structures. The uniqueness of this compound lies in its combination of the thiomorpholine ring, ethylene glycol chain, and carboxylic acid group, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C9H17NO4S |
|---|---|
Molekulargewicht |
235.30 g/mol |
IUPAC-Name |
4-[2-(2-hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H17NO4S/c11-3-5-14-4-1-10-2-6-15-7-8(10)9(12)13/h8,11H,1-7H2,(H,12,13) |
InChI-Schlüssel |
FUSPGWLFBJCESW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC(N1CCOCCO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide](/img/structure/B12849030.png)


![2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12849051.png)
![7-Bromo-benzo[f][1,4]oxazepine-3,5-dione](/img/structure/B12849073.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12849075.png)

![3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine](/img/structure/B12849077.png)

![3-[(Z)-N'-hydroxycarbamimidoyl]-6-phenylpyrazine-2-carboxamide](/img/structure/B12849103.png)
